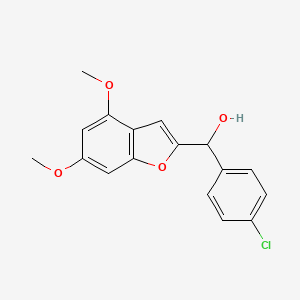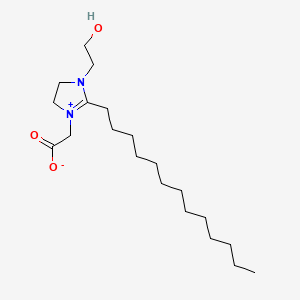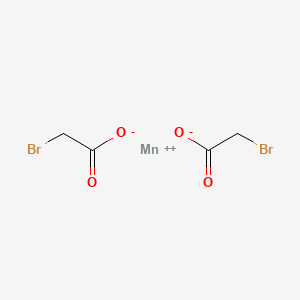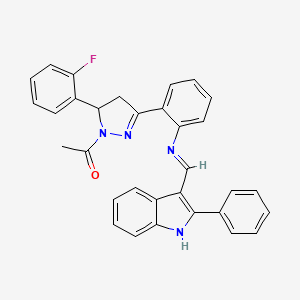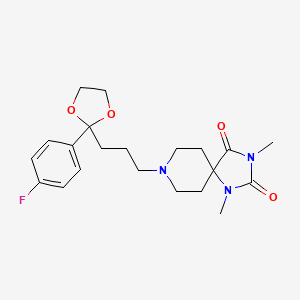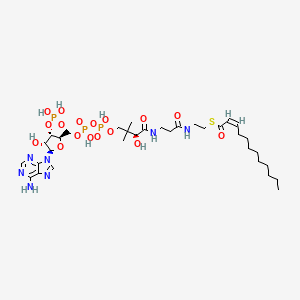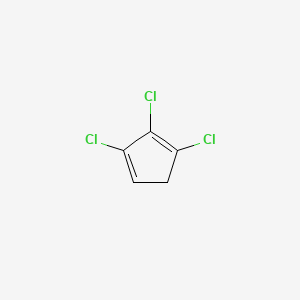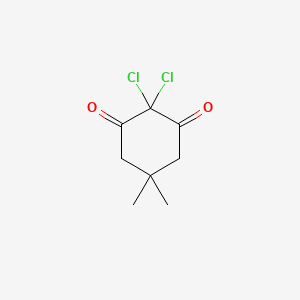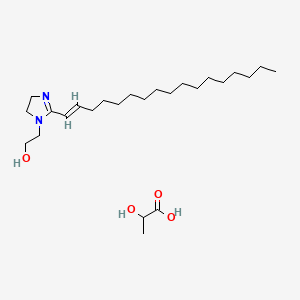
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S is a complex organic compound belonging to the rifamycin family. Rifamycins are a group of antibiotics known for their broad-spectrum antibacterial activity, particularly against mycobacteria. This specific compound is a derivative of rifamycin S, modified to enhance its properties and effectiveness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S involves multiple steps, starting from rifamycin S. The key steps include:
Acetylation: Introduction of acetyl groups at positions 21 and 23.
Dehydrogenation: Removal of hydrogen atoms at positions 27 and 28.
Demethoxylation: Removal of the methoxy group at position 27.
Deoxygenation: Removal of oxygen atoms at positions 12 and 29.
Hydrogenation: Addition of hydrogen atoms at positions 28 and 29.
Hydroxylation: Introduction of a hydroxyl group at position 12.
Azino Formation: Formation of the N-morpholinoazino group at position 29.
These reactions are typically carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of rifamycin S are processed in batches.
Continuous Flow Reactors: Use of continuous flow reactors to enhance reaction efficiency and control.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product with high purity.
化学反応の分析
Types of Reactions
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen atoms to double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at position 12 can yield a ketone, while reduction of the double bond at positions 27 and 28 can yield a fully saturated compound.
科学的研究の応用
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential as an antibiotic, particularly against drug-resistant strains of bacteria.
Industry: Used in the development of new antibiotics and other pharmaceutical compounds.
作用機序
The mechanism of action of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S involves inhibition of bacterial RNA synthesis. The compound binds to the beta subunit of bacterial RNA polymerase, preventing the elongation of the RNA chain. This leads to the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Rifamycin S: The parent compound from which 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S is derived.
Rifampicin: Another rifamycin derivative with broad-spectrum antibacterial activity.
Rifabutin: A rifamycin derivative used to treat mycobacterial infections.
Uniqueness
This compound is unique due to its specific modifications, which enhance its antibacterial properties and make it effective against drug-resistant bacteria. The presence of the N-morpholinoazino group at position 29 is particularly noteworthy, as it contributes to the compound’s unique mechanism of action and effectiveness.
特性
CAS番号 |
172097-87-9 |
|---|---|
分子式 |
C44H55N3O14 |
分子量 |
849.9 g/mol |
IUPAC名 |
[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E,15E)-9,11-diacetyloxy-1-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-2,6,8,10,12-pentamethyl-15-morpholin-4-ylimino-1-oxopentadeca-2,4,13-trien-7-yl] acetate |
InChI |
InChI=1S/C44H55N3O14/c1-22(13-11-14-24(3)43(55)46-31-21-32(51)33-34(37(31)53)36(52)25(4)41-35(33)42(54)44(10,56)61-41)38(58-28(7)48)26(5)40(60-30(9)50)27(6)39(59-29(8)49)23(2)15-12-16-45-47-17-19-57-20-18-47/h11-16,21-23,26-27,38-40,52,56H,17-20H2,1-10H3,(H,46,55)/b13-11+,15-12+,24-14-,45-16+/t22-,23+,26+,27-,38-,39+,40+,44-/m0/s1 |
InChIキー |
ZWSLVRNLLXPGFW-IWRHLJGFSA-N |
異性体SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C=N/N3CCOCC3)OC(=O)C)OC(=O)C)OC(=O)C)/C)C4=C1O[C@](C4=O)(C)O)O |
正規SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC=NN3CCOCC3)OC(=O)C)OC(=O)C)OC(=O)C)C)C4=C1OC(C4=O)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


